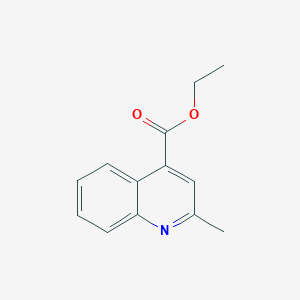

Ethyl 2-methylquinoline-4-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHESIQYKWVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360079 | |

| Record name | ethyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-26-5 | |

| Record name | ethyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 2 Methylquinoline 4 Carboxylate and Analogous Quinoline 4 Carboxylates

Classical and Modern Approaches to Quinoline (B57606) Core Construction

The foundational methods for constructing the quinoline ring system often involve the condensation and cyclization of aniline-based precursors. These classical name reactions remain cornerstones of quinoline synthesis, though they are continually being refined.

Several classical name reactions provide reliable pathways to quinoline-4-carboxylic acids and their derivatives. These methods typically involve the reaction of anilines or related aromatic amines with carbonyl compounds.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganicreactions.orgresearchgate.net The reaction can be catalyzed by acids or bases and proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgresearchgate.net While versatile for many substituted quinolines, its application for quinoline-4-carboxylates depends on the appropriate choice of the methylene-containing reactant. researchgate.netnih.gov

Doebner-Miller Reaction : A variation of the Skraup synthesis, the Doebner-Miller reaction typically uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. nih.govwikipedia.org This method is particularly useful for preparing 2- and 4-substituted quinolines. nih.gov A related three-component reaction, the Doebner reaction, specifically combines an aniline (B41778), an aldehyde, and pyruvic acid to directly yield 2-substituted quinoline-4-carboxylic acids. nih.govnih.goviipseries.org This approach has been developed to be applicable on a large scale for bioactive molecules. nih.gov

Pfitzinger Reaction : The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids. jocpr.comwikipedia.org It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound and cyclizes to form the final quinoline-4-carboxylic acid. ijsr.netwikipedia.org This method offers a convenient one-pot entry to the desired scaffold. jocpr.com An improved Pfitzinger reaction mediated by TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters under mild conditions. thieme-connect.com

Gould-Jacobs Reaction : This reaction is a multi-step process for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other quinolines. wikipedia.orgmdpi.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone form). mdpi.com Microwave-assisted modifications of this reaction have been shown to improve yields and significantly shorten reaction times. ablelab.euresearchgate.net

Conrad-Limpach-Knorr Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. jptcp.comquimicaorganica.orgwikipedia.org The reaction conditions determine the product regioselectivity. At lower temperatures (kinetic control), the aniline attacks the ester carbonyl, leading eventually to a 2-hydroxyquinoline (B72897) (2-quinolone). At higher temperatures (thermodynamic control), the aniline attacks the ketone carbonyl, which, after cyclization and dehydration, yields a 4-hydroxyquinoline (4-quinolone). quimicaorganica.orgwikipedia.orgyoutube.com This method is a primary route to 4-hydroxyquinolines.

| Reaction Name | Key Reactants | Primary Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines | Acid or base catalysis | wikipedia.orgorganicreactions.org |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | 2-Substituted Quinoline-4-carboxylic Acids | Acid catalysis | nih.govnih.gov |

| Pfitzinger Reaction | Isatin + α-Methylene carbonyl | Substituted Quinoline-4-carboxylic Acids | Strong base (e.g., KOH) | jocpr.comwikipedia.orgresearchgate.net |

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylates | Thermal cyclization | wikipedia.orgmdpi.com |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | High temperature for 4-hydroxy product | jptcp.comwikipedia.org |

Cyclocondensation reactions provide an alternative route to the quinoline core. A notable example is the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids (anthranilic acids). beilstein-journals.orgnih.govresearchgate.net In this two-step process, the anthranilic acid is first converted into an isatoic anhydride (B1165640) using a reagent like triphosgene. nih.govnih.gov The resulting isatoic anhydride then reacts with the sodium enolate of ethyl acetoacetate (B1235776). beilstein-journals.orgnih.gov This reaction proceeds via nucleophilic attack of the enolate on the more electrophilic carbonyl of the anhydride, followed by intramolecular cyclization and dehydration to furnish the substituted quinoline product. beilstein-journals.org This method is a convenient and efficient way to access highly functionalized quinoline systems. nih.govresearchgate.net

While many syntheses build the quinoline ring from acyclic precursors, functionalization can also occur on a pre-formed quinoline system. Alkylation reactions are a key strategy for introducing substituents. For instance, the nitrogen atom of quinolinone systems can be alkylated. Although direct information on the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to form an ethyl ester was not prominent in the provided search context, related functionalizations are common. For example, after the synthesis of a quinoline-4-carboxylic acid via a method like the Pfitzinger reaction, standard esterification procedures can be applied to obtain the corresponding ethyl ester. nih.gov

Metal-Catalyzed Methodologies for Quinoline-4-carboxylate (B1235159) Formation

Modern synthetic chemistry has increasingly turned to metal catalysis to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. researchgate.net

Transition metals are widely used to catalyze various steps in quinoline synthesis, including C-H activation, cross-coupling, and cyclization reactions. researchgate.net

Palladium and Copper catalysts are frequently employed in cross-coupling reactions to build complexity on the quinoline scaffold or its precursors. For example, Suzuki coupling reactions on halogenated quinoline precursors can introduce a variety of substituents. nih.gov Copper-catalyzed reactions have also been explored for the synthesis of quinoline derivatives. researchgate.netresearchgate.net

Iron catalysis offers a more cost-effective and environmentally friendly alternative. Iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of 2,4-diaryl quinolines from α-aminonitriles and terminal alkynes. organic-chemistry.org

Cobalt -based catalysts have been developed for the hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines. thieme-connect.com While this is a reduction rather than a formation of the aromatic core, it highlights the utility of cobalt in modifying the quinoline system. Heterogeneous cobalt oxide has also been shown to be an effective catalyst for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org

Ruthenium catalysis is also prominent in the synthesis of N-heterocycles, though specific examples for quinoline-4-carboxylates were not detailed in the initial search. researchgate.net

To improve the sustainability and efficiency of quinoline synthesis, significant research has focused on developing heterogeneous and nanocatalyzed systems. acs.orgresearchgate.netnih.gov These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, high surface area, and often milder reaction conditions. acs.orgnih.gov

Several nanocatalysts have been successfully applied to the synthesis of quinoline-4-carboxylic acid derivatives, often in one-pot, multi-component reactions. For example, ionically tagged magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) have been used to catalyze the reaction between aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) to produce 2-aryl-quinoline-4-carboxylic acids in high yields under solvent-free conditions. acs.orgacs.orgresearchgate.net The magnetic nature of the catalyst allows for its easy recovery and reuse for multiple cycles without significant loss of activity. nih.govacs.org

Heterogeneous catalysts, such as zeolites and functionalized graphitic carbon nitride (g-C₃N₄), have been employed in reactions like the Friedländer synthesis. rsc.orgnih.gov These solid acid catalysts can promote the necessary condensation and cyclization steps under solvent-free conditions, enhancing the green credentials of the synthesis. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Three-component (Doebner-like) | Solvent-free, reusable magnetic catalyst, short reaction times | High | acs.orgacs.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Metal-free, heterogeneous, recyclable, solvent-free | High | nih.gov |

| DDBSA@MNP | Doebner-like | Magnetic nanoparticle catalyst | - | acs.org |

| IRMOF-3/PSTA/Cu | Three-component | Nanomaterial catalyst, high yields | 85-96% | nih.gov |

Green Chemistry Approaches in Quinoline Carboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. imist.manih.gov These approaches focus on reducing reaction times, eliminating hazardous solvents, and utilizing efficient catalysts. imist.manih.gov Improvements to classic methods like the Doebner and Pfitzinger reactions often involve solvent-free conditions, microwave irradiation, one-pot procedures, and the use of effective, often recyclable, catalysts. imist.maresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline carboxylates, offering dramatic reductions in reaction times compared to conventional heating methods. researchgate.netjetir.org Reactions that would typically require hours or even days can often be completed in a matter of minutes under microwave irradiation. jetir.orgrsc.org

Several studies have demonstrated the efficacy of this technique. For instance, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol (B145695), using p-toluenesulfonic acid (p-TSA) as an organocatalyst, yields quinoline-4-carboxylic acid derivatives in good yields (50-80%) within just 3 minutes at 80°C. rsc.org This is a significant improvement over conventional methods which require 3 hours to overnight for completion. rsc.org Another approach utilizes p-sulfonic acid calix researchgate.netarene as a catalyst under neat (solvent-free) microwave conditions at 200°C for 20-25 minutes, producing various quinoline derivatives in moderate-to-good yields (40-68%). rsc.org

The Pfitzinger reaction, which synthesizes 2-substituted quinoline-4-carboxylic acids from isatins, has also been adapted for microwave conditions. researchgate.net One protocol involves the reaction of isatin with sodium pyruvate (B1213749) in the presence of sodium hydroxide (B78521) under microwave irradiation to form quinoline-2,4-dicarboxylic acids. researchgate.net This method highlights the efficiency and speed of microwave-assisted synthesis in constructing the quinoline core. researchgate.net

The following table summarizes various microwave-assisted protocols for the synthesis of quinoline carboxylate derivatives.

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

| Aromatic aldehydes, Substituted anilines, Pyruvic acid | p-TSA, Ethanol, 80°C, Microwave | 3 min | 50-80% | rsc.org |

| Anilines, Aryl aldehydes, Styrene | p-sulfonic acid calix researchgate.netarene, Neat, 200°C, Microwave | 20-25 min | 40-68% | rsc.org |

| N-arylbenzaldimines, 2-methoxy acrylates | InCl₃, Acetonitrile, Microwave | 3 min | up to 57% | nih.gov |

| Isatin, Sodium pyruvate | NaOH, Microwave | N/A | N/A | researchgate.net |

| m-chloroaniline, Benzaldehyde, Pyruvic acid | Ethanol, Microwave | 1-2 min | N/A | researchgate.net |

| 2-Aminoacetophenone, Ethylacetoacetate | Montmorillonite K-10, Dry media, Microwave (560 W) | 5 min | High | jetir.org |

The pursuit of greener synthetic routes has led to the exploration of environmentally friendly solvents and catalyst-free reaction conditions. researchgate.net Solvents like ethanol and water are preferred alternatives to hazardous organic solvents, contributing to the eco-friendly profile of the synthesis. researchgate.net

Deep eutectic solvents (DES) represent a novel class of green media. A catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was achieved by reacting diethyl 2-methylquinoline-3,4-dicarboxylate with aromatic aldehydes in a DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid (DMU/LTA). rsc.orgnih.gov This method is notable for its mild conditions, simple operation, and avoidance of volatile organic solvents, providing good yields. nih.govresearchgate.net

Catalyst-free approaches are highly desirable as they simplify purification processes and reduce chemical waste. researchgate.net A notable example is the synthesis of trimethoxy-quinoline-4-carboxylic acid derivatives, achieved by reacting 3,4,5-trimethoxy aniline, a substituted aromatic aldehyde, and pyruvic acid in ethanol. researchgate.net The reaction proceeds efficiently without a catalyst, yielding the desired product in high purity after simple cooling and filtration. researchgate.net Similarly, metal-free syntheses are gaining traction to avoid metal contamination in the final products. rsc.org An efficient one-pot protocol for quinoline-2,4-dicarboxylate scaffolds uses molecular iodine as a low-cost, eco-friendly catalyst in acetonitrile. rsc.org

Ionic liquids have also been employed as green catalysts. A fluoroboric acid-based ionic liquid, [Et₃NH]⁺[BF₄]⁻, has been shown to effectively catalyze the one-pot synthesis of substituted quinolines from anilines and ethyl acetoacetate in ethanol at 60°C. ias.ac.in This catalyst can be recycled and reused multiple times with only a slight decrease in activity. ias.ac.in

The following table details various green synthesis techniques using benign solvents or catalyst-free conditions.

| Reactants | Solvent/Catalyst | Key Features | Reference |

| Diethyl 2-methylquinoline-3,4-dicarboxylate, Aromatic aldehydes | DMU/LTA (Deep Eutectic Solvent) | Catalyst-free, non-toxic reusable medium, good yields | rsc.orgnih.govresearchgate.net |

| 3,4,5-trimethoxy aniline, Substituted aromatic aldehyde, Pyruvic acid | Ethanol | Catalyst-free, high yield and purity, simple workup | researchgate.net |

| Substituted anilines, Ethyl acetoacetate | [Et₃NH]⁺[BF₄]⁻ (Ionic Liquid), Ethanol | Recyclable catalyst, environmentally benign solvent | ias.ac.in |

| Aryl amines, Dimethyl/diethyl acetylenedicarboxylates | I₂ (Molecular Iodine), Acetonitrile | Metal-free, low-cost catalyst, high regioselectivity | rsc.org |

| Electron-deficient anilines, Benzaldehyde, Pyruvic acid | BF₃·THF, Acetonitrile | Effective for anilines with electron-withdrawing groups | nih.govacs.org |

Specific Synthetic Routes to Ethyl 2-methylquinoline-4-carboxylate and its Esters

While general methods for quinoline-4-carboxylates are well-established, specific routes to this compound and its analogs often build upon these foundational reactions, incorporating modifications to achieve the desired substitution pattern.

A convenient two-step synthesis has been developed for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are structurally related to the target compound. nih.gov This process starts with the conversion of 2-aminobenzoic acids into isatoic anhydrides. nih.gov Subsequently, the anhydride is reacted with the sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide to form the substituted quinoline. nih.gov

Another relevant synthesis produces (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. rsc.orgnih.gov The precursor for this reaction is diethyl 2-methylquinoline-3,4-dicarboxylate, which is synthesized via a TMSCl-mediated Pfitzinger reaction between isatin and ethyl acetoacetate. rsc.org The 2-methyl group of this precursor is then subjected to a direct olefination reaction (a Knoevenagel condensation) with various aromatic aldehydes in a deep eutectic solvent to yield the final styryl product. rsc.orgnih.gov This demonstrates a strategy where a 2-methylquinoline (B7769805) ester is used as a key intermediate for further functionalization.

The synthesis of various quinoline-3-carboxylate ethyl esters has also been reported from arylmethyl azides through a domino reaction involving imist.maimist.ma-sigmatropic rearrangement and cyclization. rsc.org While this does not directly yield a 4-carboxylate, it showcases modern synthetic approaches to quinoline esters. For example, the synthesis of ethyl 8-methylquinoline-3-carboxylate was achieved with a 76% yield. rsc.org

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Methylquinoline 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the analysis of ethyl 2-methylquinoline-4-carboxylate derivatives, ¹H and ¹³C NMR are routinely employed to confirm the molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in various 2-methylquinoline (B7769805) derivatives, the methyl group (CH₃) protons typically appear as a singlet around δ 2.5-2.7 ppm. amazonaws.comchemicalbook.com The protons of the ethyl ester group exhibit a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. Aromatic protons on the quinoline (B57606) ring system resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the ring. amazonaws.comnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the δ 160-170 ppm range. Aromatic carbons resonate between δ 110 and 150 ppm, while the methyl carbon of the 2-methyl group appears at a much higher field, around δ 25 ppm. amazonaws.comtsijournals.com

Interactive Data Table: Representative NMR Data for Quinoline Derivatives Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for derivatives of this compound.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Quinoline-CH₃ | ~ 2.5-2.7 (singlet) | ~ 25 |

| Ester-O-CH₂-CH₃ | ~ 4.4-4.7 (quartet) | ~ 63 |

| Ester-O-CH₂-CH₃ | ~ 1.4-1.7 (triplet) | ~ 14 |

| Aromatic-H | ~ 7.0-8.5 (multiplets/doublets) | ~ 110-150 |

| Ester-C=O | - | ~ 160-170 |

| Quinoline-C2 | - | ~ 158-160 |

Note: Actual chemical shifts can vary depending on the specific derivative and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, key vibrational bands confirm the presence of its characteristic structural features.

The most prominent absorption is typically the C=O stretching vibration of the ester group, which appears as a strong band in the region of 1700-1740 cm⁻¹. nih.gov The presence of the aromatic quinoline ring is confirmed by C=C and C=N stretching vibrations within the 1450-1620 cm⁻¹ range. C-H stretching vibrations from the aromatic rings and the methyl/ethyl groups are observed around 2900-3100 cm⁻¹. nih.gov Additionally, the C-O stretching of the ester group can be found in the 1000-1300 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1700-1740 | Strong |

| Aromatic (C=C/C=N) | Stretch | 1450-1620 | Medium-Strong |

| Aliphatic/Aromatic (C-H) | Stretch | 2900-3100 | Medium-Weak |

| Ester (C-O) | Stretch | 1000-1300 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Standard Mass Spectrometry (MS) provides the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. The fragmentation pattern can reveal the structure of different parts of the molecule. For this compound derivatives, common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components, including potential impurities or byproducts from a synthesis. ijraset.com The identification is based on both the retention time from the GC and the mass spectrum of each eluting compound. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy ones. For aromatic systems like quinolines, the spectra are characterized by intense absorption bands corresponding to π→π* transitions. The position of the maximum absorption (λmax) can be influenced by the substitution pattern on the quinoline ring and the solvent used. materialsciencejournal.org These spectral properties are important for understanding the photophysical behavior of these compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal X-ray diffraction studies have confirmed the planarity of the quinoline ring system. nih.govnih.gov These studies also reveal the orientation of the substituent groups, such as the ethyl carboxylate and methyl groups, relative to the ring. Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, which is often stabilized by intermolecular interactions like C-H···O hydrogen bonds and π–π stacking between the aromatic rings. nih.govnih.gov

Interactive Data Table: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Example Value |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 mdpi.com |

| a (Å) | 9.0282 nih.gov |

| b (Å) | 9.362 nih.gov |

| c (Å) | 10.7258 nih.gov |

| α (°) | 69.765 nih.gov |

| β (°) | 66.733 nih.gov |

| γ (°) | 70.605 nih.gov |

Note: These values are for a specific derivative, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, and will vary for other structures. nih.gov

Advanced Spectroscopic Investigations (e.g., tautomerism studies)

Certain derivatives of quinoline can exhibit tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For example, hydroxy-substituted quinolines can exist in keto-enol tautomeric forms. Spectroscopic techniques are vital for studying these equilibria. researchgate.net

NMR spectroscopy can be used to detect the presence of both tautomers in solution, as they will give rise to two distinct sets of signals. nih.gov The ratio of the tautomers can be determined by integrating the respective peaks. UV-Vis spectroscopy is also sensitive to tautomerism, as the different forms often have distinct absorption spectra. nih.gov The equilibrium can be studied by observing spectral changes upon varying conditions such as solvent polarity or pH. nih.gov These advanced studies provide a deeper understanding of the dynamic behavior and reactivity of these molecules. beilstein-journals.org

Computational and Theoretical Studies on Ethyl 2 Methylquinoline 4 Carboxylate and Quinoline 4 Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) and its derivatives to calculate their geometric and electronic properties. ijpras.comresearchgate.net DFT calculations, often using the B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) method with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. nih.govijastems.org

For quinoline derivatives, DFT studies help in understanding the molecular structure, vibrational frequencies, and thermodynamic parameters. scirp.org For instance, the optimized molecular structure of a related compound, cinnoline-4-carboxylic acid, was determined using the DFT/B3LYP method, providing detailed information on bond lengths and angles. ijastems.org Similar calculations for quinoline derivatives have shown that the addition of substituents, such as a carboxyl group, can lead to significant changes in molecular properties. ijpras.com The planarity of the quinoline ring system is a key feature often confirmed by these calculations; in one study on a similar ester, the quinoline ring system was found to be planar with a maximum deviation of only -0.021 Å. nih.govresearchgate.net

DFT is also used to calculate molecular electrostatic potentials (MEP), which map the electron density to identify electron-rich and electron-deficient regions of a molecule. nih.gov This information is crucial for understanding intermolecular interactions.

Table 1: Selected DFT Calculation Parameters for Quinoline Derivatives

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Molecular Geometry | DFT/B3LYP with 6-311++G(d,p) | Optimization of bond lengths and angles | ijastems.org |

| Electronic Properties | DFT B3LYP/6-31G* | Calculation of HOMO-LUMO energies | ijpras.com |

| Vibrational Frequencies | DFT (B3LYP) with 6–31+G (d, p) | Infrared spectra analysis | scirp.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands, such as quinoline-4-carboxylates, within the active site of a biological target, typically a protein. cell.comresearchgate.net These simulations are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. acs.org

Studies on various quinoline-4-carboxylic acid derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives have been docked against proteins implicated in malaria (PDB ID: 1CET), tuberculosis (PDB ID: 2X22), and cancer (PDB ID: 1S63), showing good binding energies and interactions. ijcps.org The interactions often involve hydrogen bonds and π-π stacking with key amino acid residues in the target's active site. nih.gov

In one study, novel quinoline-4-carboxylic acid-chalcone hybrids were evaluated as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govelsevierpure.com Molecular docking revealed that these compounds tend to occupy a narrow tunnel within the enzyme, which is crucial for its function. nih.gov Similarly, docking studies of quinoline carboxamide analogs against the protein Aeromonas hydrophila have been performed to understand their antimicrobial activity. researchgate.net These simulations provide a structural basis for the observed biological activity and guide the synthesis of more potent analogs. acs.org

Table 2: Examples of Molecular Docking Studies on Quinoline-4-Carboxylate (B1235159) Derivatives

| Compound Type | Protein Target (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Excellent docking scores, with some compounds forming five hydrogen bonds. | ijcps.org |

| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Good interaction energies, with specific derivatives forming multiple hydrogen bonds. | ijcps.org |

| Quinoline-4-carboxylic acid-chalcone hybrids | Human Dihydroorotate Dehydrogenase (hDHODH) | Compounds occupy the enzyme's narrow tunnel, suggesting a mechanism of inhibition. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cell.comnih.gov By generating molecular descriptors that numerically represent the physicochemical properties of the molecules, QSAR models can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

For quinoline derivatives, QSAR studies have been employed to predict their activity as inhibitors of various biological targets. For instance, a QSAR model was developed for a series of 18 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against the ABCB1 transporter protein, which is involved in cancer multidrug resistance. cell.comnih.gov In this study, 199 different 2D and 3D molecular descriptors were generated to build the model using machine learning methods like k-nearest neighbors (KNN) and decision trees (DT). nih.gov

The development of robust 3D-QSAR models, such as those for quinazoline-4(3H)-one analogs targeting the epidermal growth factor receptor (EGFR), provides contour maps that highlight which regions of the molecule are important for activity. nih.gov These maps guide chemists in modifying the molecular structure to enhance biological potency. nih.gov The ultimate goal of QSAR is to streamline the drug discovery process by prioritizing the synthesis of molecules with the highest predicted biological response. cell.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics of ligands and their binding stability within a protein's active site, complementing the static picture provided by molecular docking. mdpi.com

For quinoline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.gov In a study of quinoline-triazoles targeting the penicillin-binding protein 2a (PBP2a) in MRSA, 100-nanosecond MD simulations confirmed the structural stability and robust interactions of the docked compounds under physiological conditions. nih.gov

MD simulations can also reveal subtle but crucial aspects of ligand binding. For example, in a study of quinoline-3-carboxamides as kinase inhibitors, MD analysis showed that the free rotation around an amide bond in one ligand was restricted within the inhibitor-binding site, suggesting a rigid packing that enhances binding. mdpi.com Such insights into the dynamic behavior of the ligand-target complex are invaluable for understanding the molecular basis of binding affinity and selectivity.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap implies high stability and low reactivity (a "hard" molecule), whereas a small gap suggests the molecule is more polarizable and reactive (a "soft" molecule), facilitating intramolecular charge transfer. scirp.orgrsc.org DFT calculations are commonly used to determine the energies of these orbitals. ijpras.comresearchgate.net For example, studies on quinoline derivatives have shown that the introduction of different substituent groups significantly alters the HOMO-LUMO energy gap. rsc.orgnih.gov

In one extensive study on a series of tunable quinoline derivatives, FMO analysis revealed how electron-donating and electron-withdrawing groups influence the electronic structure and energy gap. rsc.org For instance, the charge density of the HOMO and LUMO can be localized on different parts of the molecule, such as the quinoline ring or substituent groups, which dictates the sites of electrophilic and nucleophilic attack. rsc.org This analysis provides a theoretical foundation for understanding the reactivity and electronic properties, such as fluorescence, of these compounds. nih.gov

Table 3: Frontier Molecular Orbital Energy Gaps for Selected Quinoline Derivatives

| Compound Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT (B3LYP) | -6.646 | -1.816 | 4.83 | scirp.org |

| 4-carboxyl quinoline | DFT B3LYP/6-31G* | -7.211 | -2.639 | 4.572 | ijpras.comresearchgate.net |

| Cinnoline-4-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | -7.230 | -2.670 | 4.560 | ijastems.org |

Structure Activity Relationship Sar Principles and Methodologies in Quinoline 4 Carboxylate Research

General Principles of SAR for Quinoline (B57606) Scaffolds

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. thesciencein.orgmdpi.com The SAR of quinoline derivatives is complex, with the type, position, and orientation of substituents on the bicyclic ring system significantly dictating the compound's pharmacological profile. nih.govnih.gov

Key general principles for the quinoline scaffold include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. mdpi.com

π-π Stacking: The aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic residues in protein binding sites. nih.gov

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket, with bulky groups potentially enhancing or hindering activity depending on the target's topology. researchgate.netmanchester.ac.uk

Impact of Substituent Effects on the Quinoline-4-carboxylate (B1235159) Core (e.g., at C-2, C-4, and the fused benzene ring)

Substitutions on the quinoline-4-carboxylate core are instrumental in fine-tuning its biological activity. The electronic and steric properties of these substituents play a pivotal role.

C-2 Position: The C-2 position is a common site for modification. Introducing various aryl or heteroaryl groups at this position can significantly impact activity. For instance, in a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives, the nature of the substituent on the C-2 phenyl ring was found to be critical for their potential antimalarial, antituberculosis, and anticancer properties. ijcps.org The presence of a methyl group at the para position of a C-2 aromatic ring has been shown to be well-tolerated in some instances. acs.org

C-4 Position: The carboxylate group at the C-4 position is often essential for activity, frequently participating in key interactions such as salt bridges or hydrogen bonds with target proteins. nih.gov For example, in the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate of a quinoline-4-carboxylic acid analog forms a salt bridge with an arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47). nih.gov Conversion of the carboxylic acid to a carboxamide can lead to a different pharmacological profile, with some quinoline-4-carboxamides showing potent antimalarial activity. acs.orgnih.gov

Fused Benzene Ring (C-5, C-6, C-7, and C-8): Substituents on the fused benzene ring also have a profound effect on the activity of quinoline-4-carboxylates.

C-6 Position: The introduction of a fluorine atom at the C-6 position is a common strategy in the development of quinolone antibacterials, as it can enhance cell wall penetration and antimicrobial activity. youtube.com

C-7 Position: Substitution at the C-7 position, often with piperazinyl or similar heterocyclic rings, is known to broaden the spectrum of activity of quinolones. youtube.com In some cyclooxygenase-2 (COX-2) inhibitors based on the 2-phenyl-quinoline-4-carboxylic acid scaffold, lipophilic substituents at the C-7 and C-8 positions were found to be important for inhibitory activity. researchgate.net

C-8 Position: The introduction of substituents at C-8 can also modulate activity, with lipophilic groups being favorable in certain contexts. researchgate.net

| Position | Substituent Type | Observed Impact on Activity | Example Compound Class |

|---|---|---|---|

| C-2 | Aryl/Heteroaryl | Modulates antimalarial, antituberculosis, and anticancer potential. ijcps.org | 2-Aryl/heteroaryl-quinoline-4-carboxylic acids |

| C-4 | Carboxylate (COOH) | Essential for binding to certain targets through salt bridges and hydrogen bonds. nih.gov | Quinoline-4-carboxylic acid DHODH inhibitors |

| C-4 | Carboxamide (CONH2) | Can confer potent antimalarial activity. acs.orgnih.gov | Quinoline-4-carboxamides |

| C-6 | Fluorine | Enhances cell wall penetration in antibacterial quinolones. youtube.com | Fluoroquinolones |

| C-7 | Piperazinyl ring | Broadens the spectrum of activity in antibacterial quinolones. youtube.com | Fluoroquinolones |

| C-7 & C-8 | Lipophilic groups | Important for COX-2 inhibitory activity. researchgate.net | 2-Phenyl-quinoline-4-carboxylic acid COX-2 inhibitors |

Influence of Ester Moiety Modifications on Chemical Interactions and Binding Affinity

For instance, studies on quinoline-4-carboxylic acid derivatives have shown that while the acid form can be crucial for certain activities, the corresponding carboxamides can exhibit different and sometimes more potent biological effects. nih.gov The amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to different binding orientations and affinities compared to the carboxylic acid. acs.org In the development of antimalarial quinoline-4-carboxamides, the amide NH was found to be important for activity, as capping it with a methyl group resulted in a significant decrease in potency. acs.org

Rational Design Approaches for Modulating Quinoline Carboxylate Research Outcomes

Rational drug design involves the targeted modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties based on a known biological target. mdpi.compharmacologymentor.com For quinoline carboxylates, this approach has been successfully employed.

Key strategies in the rational design of quinoline carboxylates include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit snugly into the binding site and form favorable interactions. This approach was used in the design of quinoline-based inhibitors of DHODH, where a cocrystal structure provided insights into essential pharmacophoric features. nih.gov

Pharmacophore Modeling: Identifying the essential structural features of a molecule required for its biological activity and using this model to design new compounds with improved properties. pharmacologymentor.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or metabolic stability. For example, replacing a carboxylic acid with a tetrazole, although in some quinolone studies, this led to a loss of antibacterial activity. youtube.com

Modulation of Physicochemical Properties: Systematically altering substituents to optimize properties like lipophilicity (clogP), solubility, and metabolic stability. This was a key focus in the optimization of a quinoline-4-carboxamide antimalarial hit, where modifications were made to reduce lipophilicity and improve aqueous solubility and metabolic stability. nih.gov

| Design Approach | Principle | Application in Quinoline Carboxylate Research |

|---|---|---|

| Structure-Based Drug Design | Utilizing the 3D structure of the target protein for inhibitor design. | Design of DHODH inhibitors based on the brequinar (B1684385) binding pocket. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for activity. | Guiding the synthesis of novel quinoline derivatives with desired biological effects. pharmacologymentor.com |

| Bioisosteric Replacement | Replacing functional groups to improve properties. | Exploring replacements for the carboxylic acid group, though not always successful. youtube.com |

| Modulation of Physicochemical Properties | Optimizing ADME properties through substituent modification. | Improving the drug-like properties of antimalarial quinoline-4-carboxamides. nih.gov |

Hybridization Strategies with Other Heterocyclic Scaffolds to Enhance Research Potential

Molecular hybridization is an innovative strategy in drug design that involves combining two or more pharmacophores into a single molecule. researchgate.net This can lead to new chemical entities with enhanced biological activity, dual modes of action, or improved ability to overcome drug resistance. thesciencein.orgfrontiersin.org The quinoline scaffold is an excellent candidate for hybridization due to its versatile biological activity. thesciencein.orgnih.gov

Examples of hybridization strategies involving quinoline-4-carboxylates and related quinoline structures include:

Quinoline-Chalcone Hybrids: Chalcones are another class of compounds with diverse biological activities. Hybrid molecules incorporating both quinoline and chalcone (B49325) moieties have been synthesized and evaluated as potential antitumor agents. researchgate.net

Quinoline-Triazole Hybrids: Triazoles are a class of five-membered heterocyclic compounds known for their wide range of biological activities. Coupling quinoline with a 1,2,4-triazole (B32235) ring has been explored to create novel hybrid molecules. researchgate.net

Quinoline-Cinnamic Acid Hybrids: Hybrid compounds containing a 4-amino-7-chloroquinoline and a cinnamoyl scaffold linked via an alkylamine chain have shown potent antimalarial activity in vitro. nih.gov

The goal of these hybridization strategies is often to create synergistic effects where the hybrid molecule is more potent or has a better therapeutic profile than the individual components. frontiersin.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?

- The Friedländer annulation is the most common method, involving condensation of 2-amino benzaldehyde derivatives (e.g., 2-aminobenzaldehyde) with β-keto esters (e.g., acetylacetic ester) under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimal yields (70–85%) are achieved at 80–100°C in ethanol or acetic acid .

- Side reactions, such as over-alkylation or ester hydrolysis, can occur if temperature or catalyst concentration exceeds thresholds. Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C2 and ester at C4) via characteristic shifts:

- C2-methyl: δ ~2.6 ppm (singlet, 3H).

- Ethoxy group: δ ~1.3 ppm (triplet, CH₃) and ~4.3 ppm (quartet, CH₂) .

Q. How does the compound’s structure influence its solubility and stability?

- The ethyl ester group enhances lipid solubility (logP ~2.5), making it suitable for organic-phase reactions. However, hydrolysis under alkaline conditions (pH >10) converts it to the carboxylic acid derivative. Stability is maintained in anhydrous solvents (e.g., DMF, DCM) at ≤25°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) often stem from assay variability (broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and controlled substituent modifications (e.g., halogenation at C6/C8) improve reproducibility .

- Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like DNA gyrase, explaining activity differences between derivatives .

Q. How can computational methods predict reactivity for designing novel derivatives?

- Conceptual DFT : Global hardness (η) and electrophilicity index (ω) calculated via Gaussian09 predict regioselectivity in electrophilic substitutions (e.g., nitration at C5/C7) .

- MD Simulations : Solvent-accessible surface area (SASA) analysis in GROMACS identifies steric hindrance from the C2-methyl group, guiding functionalization at less hindered positions (e.g., C6) .

Q. What crystallographic techniques elucidate supramolecular interactions in this compound complexes?

- Single-crystal XRD (SHELXL): Reveals π-π stacking between quinoline rings (3.5–4.0 Å spacing) and hydrogen bonding between ester carbonyls and water (O···H distances ~2.8 Å) .

- Powder XRD : Monitors polymorph transitions under thermal stress (e.g., Form I → Form II at 120°C) .

Methodological Challenges

Q. Why do synthetic yields drop in scaled-up reactions, and how can this be mitigated?

- Mass Transfer Limitations : In batch reactors, inefficient mixing at >100 g scale reduces contact between reagents. Continuous flow reactors (e.g., microfluidic setups) improve heat/mass transfer, maintaining yields >75% .

- Catalyst Deactivation : Acid catalysts (e.g., H₂SO₄) degrade at high temperatures. Immobilized catalysts (e.g., silica-supported sulfonic acid) enhance recyclability (3–5 cycles) .

Q. How to address discrepancies between in vitro and in vivo activity of derivatives?

- Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fraction) identify rapid ester hydrolysis as a cause. Prodrug strategies (e.g., tert-butyl esters) improve plasma half-life .

- Bioavailability Studies : Caco-2 cell monolayers assess permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption), guiding structural tweaks like PEGylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。